1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study focused on synthesizing novel compounds, including those with imidazole and azepine structures, demonstrated antibacterial and antifungal activities. This research highlighted the potential of such compounds in developing new antimicrobial agents. The synthesized compounds were effective against various bacteria and fungi, indicating their broad-spectrum antimicrobial properties (Demchenko et al., 2021).
Organic Synthesis Applications
Research on imidazole derivatives, including those involving azepine rings, has shown significant potential in organic synthesis. For instance, studies have developed novel synthon for organic transformations, enabling the synthesis of complex molecules. These synthons are pivotal in constructing pharmacologically relevant heterocyclic compounds, further underscoring the importance of such chemical structures in medicinal chemistry (Katritzky et al., 1994).
Heterocyclic Chemistry
Another study explored the annelation of various rings into imidazole structures, leading to the synthesis of novel heterocyclic compounds. This research contributes to the field of heterocyclic chemistry by expanding the repertoire of available heterocyclic frameworks, which are crucial in drug design and development (Molina et al., 1990).
Future Directions
The future directions for research on “1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane” and similar compounds could involve further exploration of their synthesis, chemical properties, and biological activities. Given the broad range of activities exhibited by imidazole derivatives, these compounds have significant potential for the development of new drugs .
Properties
IUPAC Name |
1-[[1-(6-chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN5OP/c1-22(21,19-9-4-2-3-5-10-19)14-16-8-11-20(14)13-7-6-12(15)17-18-13/h6-8,11H,2-5,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHHVNKJOZFAFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=NC=CN1C2=NN=C(C=C2)Cl)N3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN5OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.